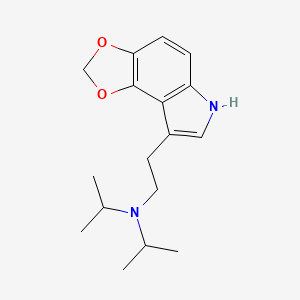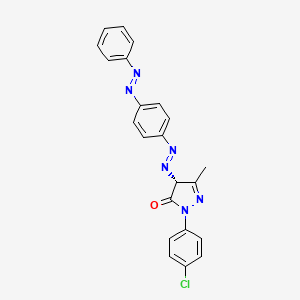
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The azo groups can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Formation of 1-(4-Chlorophenyl)-5-oxo-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole.
Reduction: Formation of 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylamino)phenyl)amino)pyrazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes and pigments due to its azo groups.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and azo groups allow it to form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-methyl-4-((4-(phenylazo)phenyl)azo)pyrazole: Lacks the hydroxy group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-5-hydroxy-3-methyl-4-((4-(methylazo)phenyl)azo)pyrazole: Contains a methylazo group instead of a phenylazo group, leading to different chemical properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
72152-86-4 |
|---|---|
Molecular Formula |
C22H17ClN6O |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
(4R)-2-(4-chlorophenyl)-5-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H17ClN6O/c1-15-21(22(30)29(28-15)20-13-7-16(23)8-14-20)27-26-19-11-9-18(10-12-19)25-24-17-5-3-2-4-6-17/h2-14,21H,1H3/t21-/m1/s1 |
InChI Key |
JVKRPQWOPQVKGV-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=NN(C(=O)[C@@H]1N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


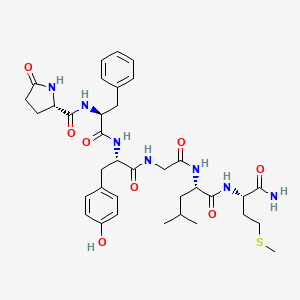
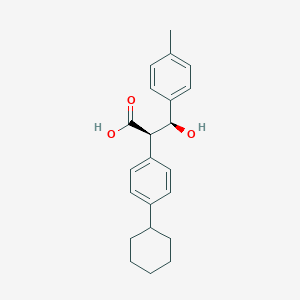
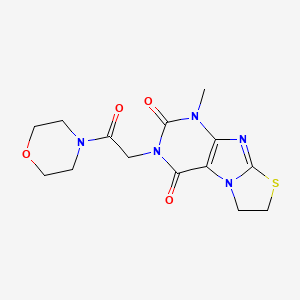


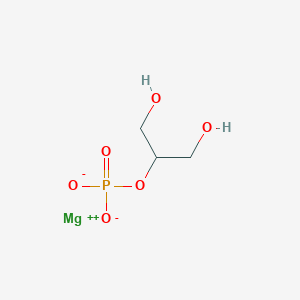
![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)

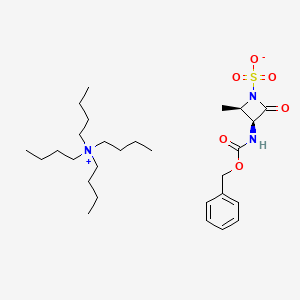
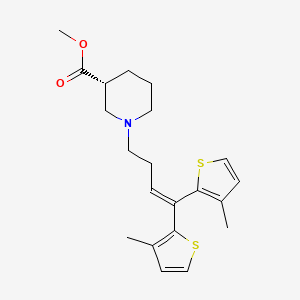
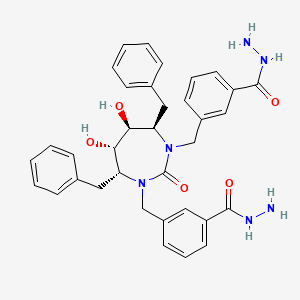

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)
